molecular formula C16H19NO3 B5779528 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5779528
M. Wt: 273.33 g/mol
InChI Key: WFRSMSFVBNPSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a chemical compound with a spirocyclic structure that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives can exhibit a wide range of biochemical and physiological effects, depending on their chemical structure and biological target. For example, some 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives have been shown to induce apoptosis in cancer cells, while others have been shown to inhibit viral replication or reduce inflammation.

Advantages and Limitations for Lab Experiments

Spirooxindole has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential for developing new drugs. However, there are also some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee research, including the development of new synthesis methods, the identification of new biological targets, and the optimization of 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives for specific applications. Additionally, there is a need for further studies to investigate the safety and toxicity of 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives, as well as their pharmacokinetic and pharmacodynamic properties. Overall, 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee represents a promising area of research for drug discovery and development, with potential applications in various fields of medicine and biotechnology.

Synthesis Methods

Spirooxindole can be synthesized through several methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Passerini reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the spirocyclic structure. The Ugi reaction and the Passerini reaction involve the reaction of an isocyanide with an aldehyde or ketone, followed by cyclization to form the spirocyclic structure.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities. Several studies have shown that 1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives can selectively target specific proteins and enzymes, making them promising candidates for the development of new drugs.

properties

IUPAC Name

4',7'-dimethyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-8-17-14-12(3)7-6-11(2)13(14)16(15(17)18)19-9-5-10-20-16/h4,6-7H,1,5,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSMSFVBNPSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCCO3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

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